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molecular formula C11H11BrN4O B8428492 3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one

3-(6-Amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one

Cat. No. B8428492
M. Wt: 295.14 g/mol
InChI Key: QXCJRFKIAZWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058446B2

Procedure details

A 48-mL sealed tube equipped with a magnetic stirring bar was charged with 2,6-diaminopyridine (0.27 g, 1.2 mmol), 3,5-dibromo-1-methyl-1H-pyridin-2-one (1) (0.27 g, 1 mmol), Pd2(dba)3 (0.046 g, 0.05 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.089 g, 0.15 mmol), and Cs2CO3 (0.49 g, 1.5 mmol) in dioxane (10 mL). After the mixture was degassed for 15 min., it was heated at 95° C. for 16 h. Then, the reaction mixture was cooled to room temperature and poured into H2O (10 mL). To this was added dichloromethane (10 mL) and the layers were separated. The aqueous phase was extracted with dichloromethane (3×10 mL), and the combined organic extracts were washed with H2O (5 mL) and brine (5 mL), dried (Na2SO4), and concentrated. The crude mixture was purified by column chromatography, gradient 0-10%, MeOH in dichlormethane/Ether (1/1), to give 0.054 g (18%) of 3-(6-amino-pyridin-2-ylamino)-5-bromo-1-methyl-1H-pyridin-2-one (2) as a solid.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.089 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.046 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.Br[C:10]1[C:11](=[O:18])[N:12]([CH3:17])[CH:13]=[C:14]([Br:16])[CH:15]=1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:8][C:4]1[N:3]=[C:2]([NH:1][C:10]2[C:11](=[O:18])[N:12]([CH3:17])[CH:13]=[C:14]([Br:16])[CH:15]=2)[CH:7]=[CH:6][CH:5]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
0.27 g
Type
reactant
Smiles
BrC=1C(N(C=C(C1)Br)C)=O
Name
Quantity
0.089 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Cs2CO3
Quantity
0.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.046 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 48-mL sealed tube
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
After the mixture was degassed for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into H2O (10 mL)
ADDITION
Type
ADDITION
Details
To this was added dichloromethane (10 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×10 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with H2O (5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography, gradient 0-10%, MeOH in dichlormethane/Ether (1/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)NC=1C(N(C=C(C1)Br)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.054 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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